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Compound of Interest

3-Amino-4-methyl-2-nitrobenzoic
Compound Name: _
acid

Cat. No.: B1588862

Introduction

3-Amino-4-methyl-2-nitrobenzoic acid is a substituted aromatic carboxylic acid with
significant potential in organic synthesis, serving as a versatile building block for novel
pharmaceuticals and complex organic materials. The precise arrangement of the amino,
methyl, nitro, and carboxylic acid functionalities on the benzene ring dictates its chemical
reactivity and dictates its utility in drug design and materials science. Accurate structural
elucidation through spectroscopic methods is paramount for its application.

This technical guide provides a comprehensive analysis of the expected spectroscopic
signature of 3-amino-4-methyl-2-nitrobenzoic acid, leveraging data from closely related
structural isomers to predict its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) characteristics. While direct experimental data for this specific molecule is
not widely available in public databases, this document offers a robust, predictive framework for
its identification and characterization, grounded in established principles of spectroscopic
interpretation.

Predicted Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for 3-amino-4-methyl-2-
nitrobenzoic acid. These predictions are based on an expert analysis of the spectroscopic
data of structural isomers and related compounds.
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Table 1: Predicted *H NMR Spectroscopic Data for 3-Amino-4-methyl-2-nitrobenzoic acid

Chemical Shift (ppm) Multiplicity Assignment

~7.8-8.0 d Aromatic H (H-6)
~6.8-7.0 d Aromatic H (H-5)
~45-55 brs Amino (-NH2)

~22-24 S Methyl (-CHs)
~11.0-13.0 brs Carboxylic Acid (-COOH)

Solvent: DMSO-ds

Table 2: Predicted 13C NMR Spectroscopic Data for 3-Amino-4-methyl-2-nitrobenzoic acid

Chemical Shift (ppm) Assighment

~168 - 170 Carboxylic Acid (C=0)
~150 - 152 C-NH:z

~145 - 147 C-NO2

~135- 137 C-CHs

~128 - 130 Aromatic CH (C-6)
~118 - 120 Aromatic CH (C-5)
~115 - 117 C-COOH

~18 - 20 Methyl (-CHs)

Solvent: DMSO-ds

Table 3: Predicted Infrared (IR) Spectroscopy Data for 3-Amino-4-methyl-2-nitrobenzoic acid
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Wavenumber (cm~?) Description

~3400 - 3200 N-H stretch (Amino group)

~3200 - 2500 O-H stretch (Carboxylic acid)

~1700 - 1680 C=0 stretch (Carboxylic acid)

~1620 - 1600 N-H bend (Amino group)

~1530 & ~1350 Asymmetric & Symmetric NO2 stretch
~1450 - 1400 C=C stretch (Aromatic ring)

Table 4: Predicted Mass Spectrometry Data for 3-Amino-4-methyl-2-nitrobenzoic acid

m/z Relative Intensity (%) Assighment

196 High [M]* (Molecular lon)
179 Moderate [M-OH]*

150 Moderate to High [M-NO2]*

[M-NO2 - OH]* or [M-COOH -
H]*

133 Moderate

lonization Method: Electron

lonization (EI)

Detailed Spectroscopic Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a
molecule.

The proton NMR spectrum of 3-amino-4-methyl-2-nitrobenzoic acid is expected to show
distinct signals for the aromatic protons, the amino group, the methyl group, and the carboxylic
acid proton.
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e Aromatic Protons: The two aromatic protons (H-5 and H-6) will appear as doublets due to
coupling with each other. The electron-withdrawing nitro group at the 2-position and the
carboxylic acid at the 1-position will deshield the adjacent proton H-6, causing it to resonate
at a lower field (~7.8 - 8.0 ppm). The electron-donating amino group at the 3-position will
shield the adjacent proton H-5, shifting it to a higher field (~6.8 - 7.0 ppm).

e Amino Protons: The protons of the amino group will likely appear as a broad singlet in the
region of ~4.5 - 5.5 ppm. The broadness is due to quadrupole broadening from the nitrogen
atom and potential hydrogen exchange.

» Methyl Protons: The methyl group protons will appear as a sharp singlet at ~2.2 - 2.4 ppm.

o Carboxylic Acid Proton: The acidic proton of the carboxylic acid group is expected to be
highly deshielded and will appear as a broad singlet at a very low field, typically between
11.0 and 13.0 ppm.

The carbon NMR spectrum will provide insights into the carbon skeleton.

e Carbonyl Carbon: The carbon of the carboxylic acid group will be the most downfield signal,
appearing around 168 - 170 ppm.

o Aromatic Carbons: The aromatic carbons will resonate in the range of 115-152 ppm. The
carbons directly attached to the electron-withdrawing nitro group (C-2) and the electron-
donating amino group (C-3) will be significantly affected. The carbon bearing the amino
group (C-3) is predicted to be shielded, while the carbon with the nitro group (C-2) will be
deshielded. The quaternary carbons (C-1, C-2, C-3, and C-4) will generally have lower
intensities than the protonated carbons (C-5 and C-6).

o Methyl Carbon: The methyl carbon will appear at a high field, around 18 - 20 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.
The IR spectrum of 3-amino-4-methyl-2-nitrobenzoic acid is expected to show characteristic
absorption bands for the amino, carboxylic acid, and nitro groups.
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e N-H Stretching: The amino group will exhibit two characteristic stretching vibrations in the
region of 3400-3200 cm~1, corresponding to the symmetric and asymmetric N-H stretches.

e O-H Stretching: The carboxylic acid O-H stretch will appear as a very broad band in the
3200-2500 cm~1 region, often overlapping with C-H stretching vibrations.

e C=0 Stretching: A strong, sharp absorption band between 1700 and 1680 cm~* will be
indicative of the carbonyl group of the carboxylic acid.

e NO: Stretching: The nitro group will show two strong absorption bands: an asymmetric
stretch around 1530 cm~* and a symmetric stretch around 1350 cm™1.

e Aromatic C=C Stretching: Medium to weak absorptions in the 1450-1400 cm~* region will
correspond to the carbon-carbon stretching vibrations within the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

e Molecular lon Peak: The molecular ion peak ([M]*) for 3-amino-4-methyl-2-nitrobenzoic
acid is expected at an m/z of 196, corresponding to its molecular weight.

o Fragmentation Pattern. Common fragmentation pathways for this molecule under electron
ionization (EI) would likely involve the loss of small, stable neutral molecules or radicals:

o Loss of a hydroxyl radical (-OH) from the carboxylic acid group, resulting in a fragment at
m/z 179.

o Loss of the nitro group (-NO2) as a neutral molecule, leading to a significant peak at m/z
150.

o Subsequent loss of a hydroxyl radical from the [M-NOz2z]* fragment, giving a peak at m/z
133.

Experimental Protocols
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The following are generalized protocols for acquiring the spectroscopic data described. Specific
parameters may need to be optimized based on the instrumentation and sample
characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Objective: To obtain high-resolution *H and 3C NMR spectra.
o Methodology:

o Sample Preparation: Dissolve 5-10 mg of 3-amino-4-methyl-2-nitrobenzoic acid in
approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-de) in a5 mm
NMR tube.

o Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
o Data Acquisition:

» 1H NMR: Acquire a one-dimensional proton spectrum with a sufficient number of scans
to achieve a good signal-to-noise ratio.

» 13C NMR: Acquire a one-dimensional carbon spectrum with proton decoupling. A larger
number of scans will be necessary due to the low natural abundance of the 13C isotope.

o Data Processing: Process the acquired Free Induction Decay (FID) using appropriate
software. Reference the spectra using the residual solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy

o Objective: To identify the functional groups present in the molecule.

o Methodology:

o Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry
potassium bromide powder and pressing it into a thin, transparent disk. Alternatively, use
an Attenuated Total Reflectance (ATR) accessory.

o Instrumentation: Use a benchtop FT-IR spectrometer.
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o Data Acquisition: Collect a background spectrum and then the sample spectrum over the
range of 4000-400 cm™1,

o Data Processing: The instrument software will automatically ratio the sample spectrum to
the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

o Objective: To determine the molecular weight and fragmentation pattern.
o Methodology:
o Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent.

o Instrumentation: Employ a mass spectrometer with an appropriate ionization source (e.g.,
Electron lonization - El or Electrospray lonization - ESI).

o Data Acquisition: Introduce the sample into the ion source. The resulting ions are
separated by the mass analyzer based on their mass-to-charge ratio (m/z).

o Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to
deduce structural information.

Visualizations
Molecular Structure

Caption: Chemical Structure of 3-Amino-4-methyl-2-nitrobenzoic acid.

Spectroscopic Analysis Workflow
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Figure 2: General Workflow for Spectroscopic Analysis
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 To cite this document: BenchChem. [Spectroscopic Characterization of 3-Amino-4-methyl-2-
nitrobenzoic Acid: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1588862#3-amino-4-methyl-2-nitrobenzoic-acid-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry.
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